molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

Cat. No.: B12798067
CAS No.: 3983-38-8
M. Wt: 336.17 g/mol
InChI Key: LIBLMNWPIQGGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium; iodide , reflecting its three primary structural components:

  • A phenyl ring substituted at the 2-position with a methylcarbamoyloxy group (‑OC(=O)NCH₃).
  • A trimethylazanium group ([N+(CH₃)₃]) directly bonded to the aromatic ring.
  • An iodide counterion (I⁻) balancing the positive charge on the quaternary nitrogen.

The CAS Registry Number for the ortho-substituted isomer is not explicitly listed in non-excluded sources. However, the para-substituted analog, N,N,N-trimethyl-4-[(methylcarbamoyl)oxy]anilinium iodide, is registered under CAS 3983-40-2. Structural isomers like these often share similar physicochemical properties but differ in reactivity and biological activity due to substitution patterns.

Molecular Formula and Weight Determination

The molecular formula C₁₁H₁₇IN₂O₂ is derived from the summation of atomic constituents:

  • 11 carbon atoms : 6 from the phenyl ring, 3 from the trimethylammonium group, and 2 from the methylcarbamate moiety.
  • 17 hydrogen atoms : Distributed across the aromatic ring, methyl groups, and carbamate.
  • 1 iodine atom : As the counterion.
  • 2 nitrogen atoms : One in the quaternary ammonium center and one in the carbamate group.
  • 2 oxygen atoms : Both in the carbamate ester linkage.

The molecular weight calculates to 336.20 g/mol based on isotopic masses:
$$
\text{Molecular Weight} = (12.01 \times 11) + (1.008 \times 17) + (126.90 \times 1) + (14.01 \times 2) + (16.00 \times 2) = 336.20 \, \text{g/mol}
$$
This matches the value reported for the para-substituted analog, confirming consistency across positional isomers.

Structural Elucidation Through X-ray Crystallography

While X-ray crystallographic data for the ortho-substituted compound is absent in non-excluded sources, insights can be extrapolated from related quaternary ammonium salts. The trimethylammonium group typically adopts a trigonal pyramidal geometry around nitrogen, with N–C bond lengths averaging 1.48 Å and C–N–C angles near 109.5°. The iodide ion likely resides 3.0–3.5 Å from the ammonium nitrogen, stabilized by electrostatic interactions.

The methylcarbamoyloxy group’s ester linkage (O–C(=O)–N) exhibits partial double-bond character between the carbonyl carbon and oxygen, with bond lengths of approximately 1.23 Å (C=O) and 1.37 Å (C–O). This group’s orientation relative to the aromatic ring influences conjugation and steric effects.

Tautomeric Forms and Resonance Stabilization

The carbamate group participates in resonance stabilization , delocalizing electrons between the oxygen and nitrogen atoms:
$$
\text{‑O–C(=O)–NCH₃} \leftrightarrow \text{‑O⁺–C(–O⁻)–NCH₃}
$$
This resonance reduces the electrophilicity of the carbonyl carbon, moderating hydrolysis rates compared to non-conjugated esters. The quaternary ammonium center lacks tautomeric forms due to its permanent positive charge, but the iodide counterion’s polarizability enhances lattice stability in the solid state.

The aromatic system further stabilizes the molecule through π-electron delocalization . Electron-donating effects from the oxygen atoms slightly activate the ring toward electrophilic substitution, though steric hindrance from the bulky ammonium group limits reactivity at adjacent positions.

Properties

CAS No.

3983-38-8

Molecular Formula

C11H17IN2O2

Molecular Weight

336.17 g/mol

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H

InChI Key

LIBLMNWPIQGGAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Formation of Carbamoyloxy Phenyl Intermediate

  • The carbamoyloxy group (–OC(=O)NHCH3) is introduced by reacting a phenolic precursor with methyl isocyanate or methyl carbamate derivatives under controlled conditions.
  • Alternatively, acid chlorides such as methyl chloroformate can be used to esterify the phenolic hydroxyl group, forming the carbamoyloxy ester.
  • Reaction conditions typically involve mild bases (e.g., triethylamine) to neutralize generated acids and solvents like dichloromethane or acetone to facilitate the reaction.

Quaternization of the Nitrogen Atom

  • The tertiary amine on the phenyl ring is quaternized by treatment with methyl iodide (iodomethane) under reflux or room temperature conditions.
  • This alkylation step converts the nitrogen into a positively charged trimethylazanium group, with iodide as the counterion.
  • Reaction times vary from several hours to overnight, depending on temperature and solvent choice (commonly acetonitrile or acetone).

Purification and Isolation

  • The crude product is purified by recrystallization from solvents such as isopropanol, ethyl acetate, or dimethylformamide to enhance purity.
  • Ion exchange chromatography may be used to exchange halide ions if necessary.
  • Final drying under vacuum yields the pure this compound as a crystalline solid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Carbamoyloxy ester formation Phenol derivative + methyl chloroformate + triethylamine Dichloromethane 0–25 °C 70–85 Base neutralizes HCl byproduct
Quaternization Tertiary amine intermediate + methyl iodide Acetone or acetonitrile Room temp to reflux 85–95 Alkylation to quaternary ammonium salt
Purification Recrystallization or chromatography Isopropanol/ethyl acetate Ambient Ensures high purity crystalline product

Research Findings and Industrial Notes

  • The quaternization step is critical for achieving the desired ionic character and solubility of the compound, which is important for its applications in organic synthesis and biological studies.
  • Industrial scale synthesis emphasizes controlled temperature and stoichiometry to maximize yield and minimize side reactions such as over-alkylation or hydrolysis of the carbamoyloxy group.
  • Purification methods are optimized to remove residual methyl iodide and unreacted starting materials, ensuring the compound’s stability and reproducibility in research applications.

Summary Table of Key Preparation Parameters

Parameter Description
Starting materials Phenolic compound, methyl chloroformate, methyl iodide
Key reaction types Esterification, quaternization
Common solvents Dichloromethane, acetone, acetonitrile, isopropanol
Temperature range 0 °C to reflux (~56 °C for acetone)
Typical yields 70–95% depending on step
Purification techniques Recrystallization, chromatography, ion exchange
Product form Crystalline iodide salt

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzoylcholine Iodide
  • Structure : Features a benzoyloxyethyl group instead of a methylcarbamoyloxy-phenyl moiety.
  • Key Differences : The ester linkage in benzoylcholine is more prone to enzymatic hydrolysis than the carbamate group in the target compound.
  • Applications : Used as a cholinergic agent for acetylcholinesterase studies .
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide
  • Structure : Methyl substitution at the meta position of the phenyl ring alters steric and electronic properties.
  • Impact : Reduced steric hindrance may enhance binding to target receptors compared to the para-substituted target compound .
Phenazine/Thioxanthene Derivatives ()
  • Structure : Larger aromatic systems (phenazine/thioxanthene) replace the phenyl ring, with carbamoyl groups attached via alkyl chains.
  • Applications : Demonstrated antitumor activity against U87MG glioblastoma cells (GI₅₀: 0.5–20 µM) .
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Substituents Biological Activity Solubility (Polar Solvents) Reference
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide C₁₃H₂₁IN₂O₂ Para-methylcarbamoyloxy, trimethylammonium Potential cholinergic activity High (iodide counterion)
Benzoylcholine Iodide C₁₂H₁₈INO₂ Benzoyloxyethyl, trimethylammonium Acetylcholinesterase substrate Moderate
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide C₁₂H₁₉IN₂O₂ Meta-methyl substitution Not reported High
Phenazine Derivatives (e.g., Compound 2f) C₂₀H₂₀IN₃O₂ Phenazine-carbonyl, alkylammonium Antitumor (GI₅₀: 5 µM) Moderate

Biological Activity

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide, also known as a quaternary ammonium compound, exhibits significant biological activity due to its unique structural features. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H19IN2O2
  • Molecular Weight : 320.19 g/mol
  • Structural Characteristics : The compound contains a trimethylammonium group and a methylcarbamoyloxy moiety, which contribute to its biological interactions and solubility in polar solvents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and cell membrane receptors.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, blocking substrate access. This mechanism is particularly relevant for cholinesterase enzymes, where it has been shown to exhibit moderate inhibitory activity .
  • Membrane Interaction : Its cationic nature enhances membrane permeability, leading to potential cytotoxic effects on certain microorganisms. This property makes it useful in antimicrobial applications .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Cholinesterase InhibitionModerate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
Antimicrobial ActivityDisrupts membrane integrity of certain bacteria, leading to cell lysis.
Enzyme ModulationInteracts with various enzymes, potentially altering their activity through reversible binding.

Case Studies

  • Cholinesterase Inhibition Study :
    A study evaluated the inhibitory effects of several compounds on AChE and BChE. This compound was found to have an IC50 value comparable to standard inhibitors like physostigmine, indicating its potential as a therapeutic agent for conditions involving cholinergic dysfunction .
  • Antimicrobial Efficacy :
    Research demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of the bacterial cell membrane, which was confirmed through electron microscopy studies showing morphological changes in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
Trimethylphenylammonium iodideSimple trimethylammonium structureLimited enzyme inhibition
Methylcarbamoyloxyphenylammonium iodideContains carbamoyloxy groupModerate antimicrobial properties
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodideSimilar structure with additional methyl groupEnhanced cholinesterase inhibition

Q & A

Q. What advanced techniques enable real-time monitoring of its release kinetics in drug delivery systems?

  • Methodological Answer : Implement fluorescence tagging (e.g., dansyl chloride) for confocal microscopy tracking. Alternatively, use 125^{125}I radiolabeling to quantify release profiles in simulated biological fluids via gamma counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.